1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide is a complex organic compound featuring a benzodioxole ring, a thiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiazole ring: This involves the condensation of α-haloketones with thiourea.
Formation of the azetidine ring: This can be synthesized through the cyclization of β-amino alcohols with appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde:
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a similar heterocyclic structure.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide is unique due to its combination of three distinct ring systems (benzodioxole, thiazole, and azetidine) and its potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-13-23-18(11-30-13)14-3-2-4-17(7-14)24-21(26)16-9-25(10-16)22(27)15-5-6-19-20(8-15)29-12-28-19/h2-8,11,16H,9-10,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLYMIFNXATJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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